![molecular formula C18H16FN3O2 B11294740 3-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B11294740.png)

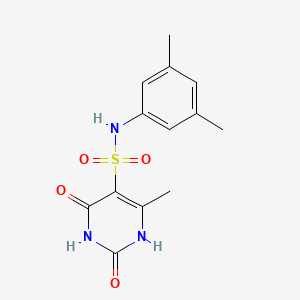

3-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group and a methoxyphenylmethyl group, making it a versatile molecule for research and industrial purposes.

準備方法

The synthesis of 3-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives in a substitution reaction.

Attachment of the methoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction using methoxybenzyl chloride.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

化学反応の分析

3-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

科学的研究の応用

3-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific molecular targets.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

3-(4-フルオロフェニル)-N-[(3-メトキシフェニル)メチル]-1H-ピラゾール-5-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、その活性を変化させ、下流のシグナル伝達経路に影響を与える可能性があります。たとえば、特定のキナーゼの活性を阻害し、癌細胞の細胞増殖を抑制し、アポトーシスを促進することがあります。

6. 類似化合物の比較

3-(4-フルオロフェニル)-N-[(3-メトキシフェニル)メチル]-1H-ピラゾール-5-カルボキサミドに類似する化合物には、さまざまな置換基を持つ他のピラゾール誘導体があります。これらの化合物はいくつかの化学的特性を共有している可能性がありますが、生物学的活性と用途は異なります。例としては、以下が挙げられます。

- 3-(4-クロロフェニル)-N-[(3-メトキシフェニル)メチル]-1H-ピラゾール-5-カルボキサミド

- 3-(4-ブロモフェニル)-N-[(3-メトキシフェニル)メチル]-1H-ピラゾール-5-カルボキサミド

3-(4-フルオロフェニル)-N-[(3-メトキシフェニル)メチル]-1H-ピラゾール-5-カルボキサミドの独自性は、特定の置換基にあり、これにより独特の化学反応性と生物学的活性が付与され、標的を絞った研究と用途に貴重な化合物となっています。

類似化合物との比較

Similar compounds to 3-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide include other pyrazole derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. Examples include:

- 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

- 3-(4-bromophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

特性

分子式 |

C18H16FN3O2 |

|---|---|

分子量 |

325.3 g/mol |

IUPAC名 |

3-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H16FN3O2/c1-24-15-4-2-3-12(9-15)11-20-18(23)17-10-16(21-22-17)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22) |

InChIキー |

OKFCGHROVUQIPD-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide](/img/structure/B11294663.png)

![N-(2,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11294664.png)

![N-(3-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11294671.png)

![2-(2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B11294682.png)

![N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide](/img/structure/B11294691.png)

![2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11294694.png)

![5-(Cyclopropylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11294702.png)

![2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11294708.png)

![methyl 3-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11294717.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11294720.png)

![4,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11294721.png)

![N-(3-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11294732.png)

![3,4,5-Trimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11294734.png)